5-(Methoxycarbonyl)picolinic acid

Overview

Description

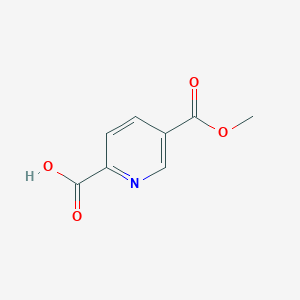

5-(Methoxycarbonyl)pyridine-2-carboxylic acid is an organic compound with the chemical formula C8H7NO4 and a molecular weight of 181.15 g/mol This compound is a white crystalline solid that can be dissolved in polar solvents such as water and alcohols . It has strong acidity and electrophilicity, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 5-(Methoxycarbonyl)pyridine-2-carboxylic acid involves the reaction of 2-pyridinecarboxaldehyde with formic anhydride under basic conditions . This reaction produces the target product through a series of steps that include the formation of an intermediate compound, which is then further reacted to yield the final product.

Industrial Production Methods

In industrial settings, the production of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, and involves the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid depend on the specific reaction and conditions used. For example, oxidation reactions may yield different carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-(Methoxycarbonyl)picolinic acid has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds.

1.1. Anti-inflammatory Properties

Research indicates that derivatives of this compound can be utilized in the development of pharmaceutical compositions aimed at treating inflammatory diseases mediated by interleukin-1 (IL-1) and tumor necrosis factor (TNF) . The compound has shown promise in formulations designed to modulate immune responses.

1.2. Cystic Fibrosis Treatment

Another notable application is its use as an intermediate in synthesizing compounds that restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This is crucial for treating cystic fibrosis and related respiratory disorders . The synthesis of specific derivatives has been streamlined using this compound, allowing for more efficient production methods.

Synthetic Organic Chemistry Applications

This compound serves as a valuable building block in organic synthesis, particularly in creating complex pyridine derivatives.

2.1. Synthesis of Pyridine Derivatives

The compound acts as an intermediate in synthesizing various pyridine derivatives, which are essential in pharmaceuticals and agrochemicals. For instance, it has been used to produce (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound with potential applications in treating respiratory conditions .

Insulin Mimetic Properties

Recent studies have highlighted the insulin mimetic properties of this compound, suggesting its potential role in diabetic treatment strategies . The compound's ability to mimic insulin action opens avenues for developing new therapeutic agents for managing diabetes.

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Drug Development

A study explored the formulation of a drug using this compound as a core component to target IL-1 and TNF pathways effectively. The results indicated significant reductions in inflammatory markers in animal models, showcasing the compound's therapeutic potential .

Case Study 2: Synthesis Efficiency

Another research effort focused on optimizing the synthesis of CFTR modulators using this compound. The study demonstrated that employing this compound reduced the number of steps and improved yield compared to traditional methods, thus enhancing the feasibility of producing these critical drugs .

Mechanism of Action

The mechanism by which 5-(Methoxycarbonyl)pyridine-2-carboxylic acid exerts its effects involves its strong acidity and electrophilicity. These properties allow it to participate in various chemical reactions, such as acylation and carbonylation, which are essential for the synthesis of complex organic molecules . The compound can interact with molecular targets, such as enzymes and receptors, through covalent bonding and other interactions, influencing their activity and function .

Comparison with Similar Compounds

5-(Methoxycarbonyl)pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

Pyridine-2,5-dicarboxylic acid: This compound has two carboxylic acid groups, making it more acidic and reactive compared to 5-(Methoxycarbonyl)pyridine-2-carboxylic acid.

Methyl 6-chloronicotinate: This compound has a chlorine substituent, which affects its reactivity and chemical properties.

Methyl 6-formylnicotinate:

The uniqueness of 5-(Methoxycarbonyl)pyridine-2-carboxylic acid lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it a versatile reagent in various chemical and industrial applications .

Biological Activity

5-(Methoxycarbonyl)picolinic acid (MCPA) is a derivative of picolinic acid, which has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of MCPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₉NO₄

- CAS Number : 17874-79-2

The methoxycarbonyl group attached to the picoline ring enhances its solubility and bioactivity, making it a subject of interest in medicinal chemistry.

MCPA exhibits several biological activities through various mechanisms:

- Anti-inflammatory Activity : MCPA has been shown to inhibit pro-inflammatory cytokines, which play a critical role in chronic inflammation. This effect may be mediated through the modulation of nuclear factor kappa B (NF-κB) signaling pathways.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, reducing oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Neuroprotective Effects : Research indicates that MCPA may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Pharmacological Effects

The pharmacological profile of MCPA includes:

- Antimicrobial Activity : Studies have demonstrated that MCPA possesses antimicrobial properties against various bacterial strains, suggesting its potential use as an antibacterial agent.

- Anticancer Potential : Preliminary studies indicate that MCPA may inhibit the proliferation of cancer cells, particularly by inducing cell cycle arrest and apoptosis in specific cancer lines.

- Metabolic Effects : MCPA has been investigated for its role in lipid metabolism regulation, showing promise in managing conditions like obesity and hyperlipidemia through diacylglycerol acyltransferase (DGAT) inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of MCPA:

- Study on Inflammatory Response :

- Antioxidant Activity Assessment :

-

Neuroprotection Study :

- In a neuroprotection study involving SH-SY5Y neuroblastoma cells, MCPA was found to reduce cell death induced by hydrogen peroxide exposure, suggesting its potential application in neurodegenerative disease therapies .

Comparative Analysis Table

The following table summarizes various biological activities of this compound compared to other related compounds:

| Compound | Anti-inflammatory | Antioxidant | Antimicrobial | Neuroprotective | Anticancer |

|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes | Yes |

| Picolinic Acid | Moderate | Moderate | No | Limited | No |

| 6-Methoxypicolinic Acid | Yes | Moderate | Yes | Limited | Yes |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(methoxycarbonyl)picolinic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves functionalization of picolinic acid derivatives. For example, methoxycarbonylation can be achieved via nucleophilic substitution or esterification under anhydrous conditions. In related compounds like 6-((methylsulfonyl)methyl)picolinic acid, reactions in DMF at 120°C with sodium methanesulfinate were used, followed by purification via flash chromatography . Optimization may require adjusting solvent polarity (e.g., THF vs. DMF), temperature, and catalysts (e.g., Hünig’s base for carbonate formation as in evidence 22). Yield improvements often involve monitoring reaction progress with TLC or HPLC.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and functional groups. For example, in analogous compounds like 6-(methylsulfonamido)picolinic acid, ¹H NMR peaks at δ 8.1–8.3 ppm confirmed aromatic protons, while ¹³C NMR identified carbonyl carbons at ~170 ppm . High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight. Purity is assessed via HPLC (>97% by GC/HPLC, as in evidence 2 and 5).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) for similar compounds (e.g., methoxycarbonyl derivatives) emphasize using PPE (gloves, goggles, lab coats) and working in a fume hood due to potential respiratory hazards . Storage at 0–6°C may be required to prevent decomposition (evidence 2). Waste disposal must comply with federal/state regulations, and degradation products should be analyzed via LC-MS to confirm stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regiospecificity in this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states for reactions like methoxycarbonyl group substitution. For example, evidence 22 describes methoxycarbonyloxy group substitution by amino alcohols, which could be simulated to identify energy barriers. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices to predict electrophilic/nucleophilic sites .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity across studies?

- Methodological Answer : Systematic variation of parameters (solvent, temperature, catalysts) is key. For instance, conflicting yields in esterification reactions may arise from moisture sensitivity; thus, anhydrous conditions (e.g., molecular sieves) should be tested. Reproducibility can be enhanced by adopting standardized purity criteria (e.g., >97% by GC/HPLC, as in evidence 2) and validating results with orthogonal techniques (e.g., NMR and HRMS) .

Q. How does the methoxycarbonyl group influence the biological or catalytic activity of picolinic acid scaffolds?

- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing methoxycarbonyl with hydroxymethyl or boronic ester groups, as in evidence 12–13) and testing in biological assays. For example, in evidence 5, sulfonamide-modified picolinic acids were evaluated for enzyme inhibition. Computational docking (AutoDock) can further predict binding interactions with target proteins .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer : Scale-up issues often involve exothermic reactions or purification bottlenecks. For multi-gram syntheses, switching from flash chromatography to recrystallization (using solvents like ethyl acetate/hexane) may improve efficiency. Process analytical technology (PAT), such as in-line FTIR, can monitor reactions in real time .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on this compound?

- Answer :

- Feasible : Prioritize reactions with commercially available precursors (e.g., methyl picolinate derivatives in evidence 2).

- Novel : Explore understudied applications, such as metal-organic frameworks (MOFs) using picolinic acid ligands.

- Ethical : Adhere to safety guidelines for handling corrosive reagents (evidence 1).

- Relevant : Align with trends in medicinal chemistry (e.g., protease inhibitors) or materials science .

Q. How can the PICO framework structure a study on the catalytic applications of this compound?

- Answer :

Properties

IUPAC Name |

5-methoxycarbonylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCKZTBRFXTYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311057 | |

| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727180 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17874-79-2 | |

| Record name | 5-Methyl 2,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17874-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 236641 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17874-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxycarbonyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.